ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-chloropyrimidin-4-ylamine with ethyl acetoacetate or its derivatives. The process typically proceeds through nucleophilic substitution or condensation reactions. Detailed synthetic routes and conditions can be found in relevant literature .
Scientific Research Applications
Synthesis and Antitubercular Evaluation
- A series of compounds, including ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate, were synthesized and evaluated for antitubercular activity. One compound showed potent activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Vavaiya et al., 2022).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, synthesized from ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate, were found to have significant antimicrobial and anticancer activities, outperforming the reference drug doxorubicin in some cases (Hafez et al., 2016).
Molecular Structure Studies
- The molecular structures of derivatives of ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate were determined, revealing specific intramolecular hydrogen bonds. This structural information is crucial for understanding the compound's properties and potential applications (Wu et al., 2005).
Anticancer Properties
- Quadracyclic regioisomers derived from ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate were synthesized and evaluated for anticancer properties. Two derivative compounds showed superior activity compared to the anticancer agent paclitaxel (Jose, 2017).
Synthesis of Ethyl 1,3-Disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates
- A novel series of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, which could be synthesized from ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate, was developed using microwave-assisted synthesis, demonstrating the versatility of this compound in synthesizing various heterocyclic structures (Gu & Li, 2013).
properties
IUPAC Name |
ethyl 1-(6-chloropyrimidin-4-yl)-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-3-18-11(17)8-5-15-16(7(8)2)10-4-9(12)13-6-14-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVOWIWEKMQPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(6-chloropyrimidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylate |
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